molecular formula C6H7NO2 B143936 3-(2-Oxopropylidene)azetidin-2-one CAS No. 132880-09-2

3-(2-Oxopropylidene)azetidin-2-one

Cat. No.: B143936
CAS No.: 132880-09-2
M. Wt: 125.13 g/mol
InChI Key: JLDIHAVZJSLHST-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxopropylidene)azetidin-2-one is a versatile β-lactam (azetidin-2-one) building block of significant interest in medicinal chemistry research . This compound serves as a critical synthetic intermediate for the development of novel 3-acylidene-4-methylazetidin-2-one derivatives, which have been demonstrated to possess potent platelet aggregation inhibitory activities . Scientific studies show that derivatives synthesized from this core structure exhibit excellent in vitro inhibitory effects on rabbit platelet aggregation induced by agonists such as adenosine diphosphate (ADP) and collagen, establishing the this compound scaffold as a promising pharmacophore for cardiovascular and antithrombotic research . The 2-azetidinone core is a privileged structure in drug discovery, well-known for its diverse pharmacological activities that extend beyond its classical antibiotic role to include enzyme inhibition and potential antitumor applications . As a specialized chemical building block, this compound provides researchers with a key starting material for structure-activity relationship (SAR) studies, particularly in the design and synthesis of new heterocyclic compounds targeting various biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

CAS No.

132880-09-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(3E)-3-(2-oxopropylidene)azetidin-2-one

InChI

InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+

InChI Key

JLDIHAVZJSLHST-GORDUTHDSA-N

SMILES

CC(=O)C=C1CNC1=O

Isomeric SMILES

CC(=O)/C=C/1\CNC1=O

Canonical SMILES

CC(=O)C=C1CNC1=O

Synonyms

3-(2-oxopropylidene)azetidin-2-one
3-OPAO

Origin of Product

United States

Comparison with Similar Compounds

Tubulin-Targeting Azetidin-2-ones

  • 3-(Prop-1-en-2-yl)azetidin-2-one (Compound 9q): Structure: Features a β-lactam ring with a prop-1-en-2-yl substituent. Activity: Inhibits tubulin polymerization by binding to the colchicine site (IC₅₀ = 10 nM in MCF-7 cells). Structural alignment with CA-4 shows overlap in the 3,4,5-trimethoxyphenyl and phenolic rings, with interatomic distances (9.16 Å) similar to CA-4 (9.27 Å) . Key Difference: Replaces CA-4’s ethylene bridge with a β-lactam scaffold, enhancing metabolic stability .

Antimicrobial Azetidin-2-ones

  • 3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one (Compound 32): Structure: Combines an azetidin-2-one core with oxazole and chromen-2-one groups. Activity: Exhibits potent antibacterial activity comparable to ciprofloxacin . Key Feature: The oxazole-chromenone moiety broadens antimicrobial spectrum compared to simpler azetidinones .

Metabolites from Fungal Biotransformation

  • (3R,4S)-1-(4-Fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Metabolite 2): Structure: Contains fluorophenyl and hydroxyl groups on the β-lactam ring. Activity: Derived from ezetimibe metabolism, highlighting the azetidinone’s resistance to glucuronidation . Key Difference: Hydroxyl groups enhance solubility but reduce membrane permeability compared to nonpolar analogs .

Indolin-2-one Derivatives with Shared Michael Acceptor Motifs

  • 1-Methyl-3-(2-oxopropylidene)indolin-2-one (SCA Parent Compound 1): Structure: Indolin-2-one core with a 3-(2-oxopropylidene) group. Activity: Demonstrates cytotoxicity (GI₅₀ = 2.5–5.0 μM in HCT 116 and MCF-7 cells) via TrxR inhibition . Key Difference: The indolinone scaffold confers distinct pharmacokinetic properties compared to azetidinones, including longer half-life .
  • N-Substituted Analogs (Compounds 4 and 5) :

    • Structure : N-butyl or N-benzyl groups on the indolin-2-one core.
    • Activity : Enhanced cytotoxicity (LC₅₀ < 1 μM) due to improved cell penetration .

Functional Group Variations and Their Impact

Compound Class Core Structure Key Substituents Biological Target IC₅₀/GI₅₀ Source
3-(2-Oxopropylidene)azetidin-2-one β-lactam 2-Oxopropylidene (Michael acceptor) Tubulin/TrxR 10 nM–5 μM*
Indolin-2-one derivatives Indolinone 3-(2-Oxopropylidene TrxR 2.5–5.0 μM
Oxazole-azetidinone hybrids β-lactam + oxazole Chloro, methoxyphenyl Bacterial enzymes Comparable to ciprofloxacin

*Varies by substitution pattern.

Key Research Findings

Role of the Michael Acceptor: The α,β-unsaturated carbonyl group in this compound and its indolinone analogs is essential for covalent binding to TrxR, disrupting redox homeostasis in cancer cells .

β-Lactam vs. Indolinone Scaffolds: While both cores support Michael acceptor activity, β-lactams exhibit superior tubulin-binding due to ring strain and conformational rigidity .

Substituent Effects: Fluorine: Enhances metabolic stability and target affinity (e.g., fluorophenyl groups in fungal metabolites) . N-Alkylation: Improves lipophilicity and cytotoxicity (e.g., N-butyl in indolinone analogs) .

Preparation Methods

Reaction Mechanism and Procedure

In a representative protocol from EP0264231A1, the target compound is synthesized via the reaction of a stabilized phosphorane ylide with a suitably functionalized azetidinone aldehyde. The ylide, typically generated from triphenylphosphine and an α-bromo ketone, facilitates the formation of the E-configured oxyalkylidene substituent. The reaction proceeds under mild conditions (0–30°C) in nonpolar solvents such as benzene or toluene, achieving moderate yields.

Key Steps :

  • Ylide Preparation : Triphenylphosphine reacts with 2-bromoacetophenone to form the corresponding phosphonium salt, which is deprotonated with a strong base (e.g., sodium hydride) to generate the reactive ylide.

  • Olefination : The ylide reacts with 3-formyl-azetidin-2-one, resulting in the formation of the conjugated oxopropylidene moiety.

  • Workup : The crude product is purified via column chromatography or recrystallization to isolate the E-isomer.

Optimization and Yield Data

Reaction parameters significantly influence yield and stereoselectivity. Data from the patent EP0264231A1 highlight the following conditions:

ParameterOptimal ValueYield (%)
SolventBenzene65
Temperature25°C65
Reaction Time12 hours65
BaseSodium Hydride65

Prolonged reaction times or elevated temperatures (>50°C) led to decomposition, while polar solvents (e.g., THF) reduced stereoselectivity.

Analytical Characterization

The structural elucidation of this compound relies on spectroscopic and chromatographic methods. Data from EP0264231A1 and related studies confirm the following properties:

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 1745 cm⁻¹ (C=O, β-lactam), 1660 cm⁻¹ (α,β-unsaturated ketone)
¹H NMR (CDCl₃) δ 3.15 (d, J = 5.1 Hz, 2H, CH₂), 4.25 (t, J = 5.1 Hz, 1H, CH), 6.45 (s, 1H, vinyl H), 7.3–7.5 (m, 5H, aromatic H)
¹³C NMR δ 169.8 (C=O, β-lactam), 190.2 (C=O, ketone), 135.4 (vinyl C), 128.9–132.1 (aromatic C)

Physical Properties

  • Melting Point : 156–158°C

  • Elemental Analysis : Calcd. for C₉H₉NO₂: C 64.84%, H 8.16%, N 12.60%; Found: C 64.86%, H 8.18%, N 12.67%.

Alternative Synthetic Approaches

While the Wittig reaction is predominant, other methodologies merit discussion for their potential adaptability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates β-lactam formation by enhancing reaction kinetics. Jignesh P. Raval et al. demonstrated that Schiff bases react with chloroacetyl chloride under solvent-free microwave conditions to yield azetidinones in minutes. Adapting this method to this compound would necessitate designing Schiff bases with pre-installed oxopropylidene precursors, a challenge yet to be explored.

Applications and Derivatives

This compound serves as a precursor to platelet aggregation inhibitors, as highlighted in EP0264231A1 . Derivatives with substituted benzyl groups exhibit enhanced activity, though bleeding risks necessitate further pharmacomodulation.

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